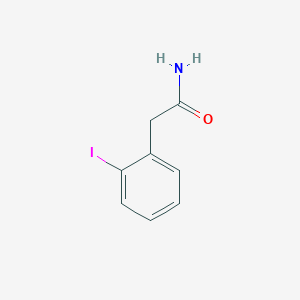

2-(2-Iodophenyl)acetamide

Vue d'ensemble

Description

2-(2-Iodophenyl)acetamide: is an organic compound with the molecular formula C8H8INO It is characterized by the presence of an iodine atom attached to the phenyl ring, which is further connected to an acetamide group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Iodophenyl)acetamide typically involves the iodination of acetanilide derivatives. One common method includes the reaction of 2-iodoaniline with acetic anhydride under controlled conditions to yield this compound . The reaction is usually carried out in the presence of a catalyst such as iodine or a base like sodium acetate to facilitate the iodination process.

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination reactions using optimized conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product in a form suitable for various applications.

Analyse Des Réactions Chimiques

Types of Reactions: 2-(2-Iodophenyl)acetamide undergoes several types of chemical reactions, including:

Substitution Reactions: The iodine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to yield amines.

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and bases like triethylamine or potassium carbonate.

Major Products:

Substitution Products: Various substituted phenylacetamides.

Oxidation Products: Quinones or other oxidized derivatives.

Reduction Products: Amines or reduced derivatives.

Coupling Products: Biaryl compounds or other coupled products.

Applications De Recherche Scientifique

Chemistry: 2-(2-Iodophenyl)acetamide is used as an intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the effects of iodine-containing compounds on biological systems. It serves as a model compound for understanding the behavior of halogenated aromatic compounds in biological environments .

Medicine: Derivatives of this compound have been explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities. The compound’s ability to undergo various chemical modifications makes it a versatile scaffold for drug development .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for applications requiring specific reactivity and stability.

Mécanisme D'action

The mechanism of action of 2-(2-Iodophenyl)acetamide involves its interaction with molecular targets through its iodine and acetamide functional groups. The iodine atom can participate in halogen bonding, while the acetamide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparaison Avec Des Composés Similaires

- 2-Iodoacetanilide

- N-(2-Iodophenyl)acetamide

- 2-Iodophenylacetamide

Comparison: 2-(2-Iodophenyl)acetamide is unique due to the specific positioning of the iodine atom on the phenyl ring, which influences its reactivity and interaction with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it suitable for specific applications where other compounds may not be as effective .

Activité Biologique

2-(2-Iodophenyl)acetamide is an organic compound with the molecular formula C₈H₈INO and a molecular weight of 261.06 g/mol. It features an iodine atom attached to a phenyl ring, which is further connected to an acetamide group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer research.

Chemical Structure and Properties

The structural uniqueness of this compound, particularly the positioning of the iodine atom, significantly influences its chemical reactivity and biological interactions. The presence of the iodine atom allows for unique interactions within biological systems, including halogen bonding and hydrogen bonding facilitated by the acetamide group.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Anti-inflammatory Properties : Preliminary studies suggest that this compound may modulate inflammatory pathways, although specific mechanisms remain to be elucidated.

- Anticancer Potential : The compound's ability to interact with cellular targets makes it a candidate for further investigation in cancer therapy.

The proposed mechanism of action involves interactions with biological targets through:

- Halogen Bonding : The iodine atom can form specific interactions with electron-rich sites on proteins or nucleic acids.

- Hydrogen Bonding : The acetamide group enhances interaction with enzymes and receptors, potentially modulating their activities.

Synthesis

The synthesis of this compound typically involves the iodination of acetanilide derivatives. A common method includes the reaction of 2-iodoaniline with acetic anhydride under controlled conditions. This process can be optimized for high yield and purity through recrystallization techniques.

Comparative Analysis

To understand the significance of this compound in medicinal chemistry, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Iodoacetanilide | C₈H₈INO | Similar structure but different iodine positioning. |

| N-(2-Iodophenyl)acetamide | C₈H₈INO | Same molecular formula; differing functional groups. |

| 2-Iodophenylacetamide | C₈H₈INO | Variation in substituents on the phenyl ring. |

The positioning of the iodine atom in these compounds significantly influences their reactivity and interaction profiles.

Case Studies and Research Findings

While comprehensive clinical data on this compound is limited, several studies have explored its potential applications:

- In Vitro Studies : Initial investigations have demonstrated that halogenated compounds like this compound can exhibit enhanced binding affinities to certain biological targets compared to non-halogenated counterparts.

- Pharmacological Evaluations : In preclinical models, compounds similar to this compound have shown promise in inhibiting tumor growth and modulating inflammatory responses.

- Toxicological Assessments : Given its structural similarities to other aromatic amides, caution is advised regarding its handling and potential toxicity, necessitating further research into its safety profile.

Propriétés

IUPAC Name |

2-(2-iodophenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8INO/c9-7-4-2-1-3-6(7)5-8(10)11/h1-4H,5H2,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUSFKDNBKNSCQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)N)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.